N-(2-bromophenyl)-2,6-dimethylquinolin-4-amine
Description
N-(2-bromophenyl)-2,6-dimethylquinolin-4-amine is a heterocyclic compound that features a quinoline core substituted with a bromophenyl group and two methyl groups
Properties
IUPAC Name |
N-(2-bromophenyl)-2,6-dimethylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c1-11-7-8-15-13(9-11)17(10-12(2)19-15)20-16-6-4-3-5-14(16)18/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWMNADCNXTFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2,6-dimethylquinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Amination: The final step involves the coupling of the brominated quinoline with an amine, such as 2,6-dimethylaniline, under Buchwald-Hartwig amination conditions using palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2,6-dimethylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced quinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-bromophenyl)-2,6-dimethylquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancers.
Materials Science: The compound’s unique structure makes it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It can serve as a probe in biological assays to study enzyme interactions and cellular pathways.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2,6-dimethylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the quinoline core can facilitate binding to active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2,6-dimethylquinolin-4-amine
- N-(2-fluorophenyl)-2,6-dimethylquinolin-4-amine
- N-(2-iodophenyl)-2,6-dimethylquinolin-4-amine
Uniqueness
N-(2-bromophenyl)-2,6-dimethylquinolin-4-amine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity in biological systems compared to its chloro, fluoro, and iodo analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
